Epimedonin J
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Epimedonin J involves several steps. One method includes the extraction of Epimedium Herba using methanol (MeOH) as a solvent. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
For industrial production, a more scalable approach involves the use of solution blending methods. This involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG) and Tween 80 to create a stable solution .
Chemical Reactions Analysis
Types of Reactions
Epimedonin J undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further utilized in different applications .
Scientific Research Applications
Epimedonin J has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related diseases.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Epimedonin J involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in bone metabolism, such as alkaline phosphatase. Additionally, it influences the expression of osteogenesis-related genes and proteins, thereby promoting bone regeneration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other prenylflavonoids like Epimedin A, Epimedin B, and Epimedin C. These compounds share similar chemical structures and biological activities .
Uniqueness
What sets Epimedonin J apart is its higher potency in promoting osteoblast differentiation and proliferation compared to its counterparts. This makes it a more effective candidate for therapeutic applications in bone health .
Properties
Molecular Formula |
C25H26O6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-7-16-11-17(8-10-19(16)26)30-23-13-22(29)24-21(28)12-20(27)18(25(24)31-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |
InChI Key |
SLJQOYUZQWTWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Origin of Product |
United States |
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